Methyl 3-Bromo-4,5-dichlorobenzoate
Overview
Description
Methyl 3-Bromo-4,5-dichlorobenzoate is a chemical compound with the molecular formula C8H5BrCl2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 3-Bromo-4,5-dichlorobenzoate consists of a benzoate core with bromo and dichloro substituents . The InChI code for this compound is 1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-Bromo-4,5-dichlorobenzoate has a molecular weight of 283.93 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications
Application in Photochromic Solid-State Materials
- Summary of the Application: This compound is used in the development of light-responsive smart materials. These materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
- Methods of Application or Experimental Procedures: The synthesis and structure of this novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, is described in the research. The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results or Outcomes: The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
It’s important to note that while this compound may have potential uses in various scientific fields, the details of those uses, including the methods of application or experimental procedures and the results or outcomes obtained, would be highly dependent on the specific context of the research .
Safety And Hazards
Methyl 3-Bromo-4,5-dichlorobenzoate is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
methyl 3-bromo-4,5-dichlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUDICAWMRTDOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679231 | |
Record name | Methyl 3-bromo-4,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Bromo-4,5-dichlorobenzoate | |
CAS RN |
1160574-77-5 | |
Record name | Methyl 3-bromo-4,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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